molecular formula C16H16FNO3 B2867398 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic Acid CAS No. 439120-58-8

5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic Acid

Cat. No.: B2867398
CAS No.: 439120-58-8
M. Wt: 289.306
InChI Key: BELUZPNPZHXQII-UHFFFAOYSA-N
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Description

5-Acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid is a 1,4-dihydropyridine (DHP) derivative characterized by a fluorine-substituted aromatic ring at position 4, an acetyl group at position 5, and a carboxylic acid moiety at position 3. This compound belongs to a class of molecules known for their structural versatility and biological relevance, particularly in cardiovascular and anticancer research . The compound is identified under CAS number 439120-58-8 and is synthesized via multi-step organic reactions, as evidenced by related DHP derivatives in the literature .

Properties

IUPAC Name

5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-8-13(10(3)19)15(11-4-6-12(17)7-5-11)14(16(20)21)9(2)18-8/h4-7,15,18H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELUZPNPZHXQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)O)C2=CC=C(C=C2)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H16FNO3C_{15}H_{16}FNO_3. The compound features a dihydropyridine core with an acetyl group and a fluorophenyl substituent, which may influence its biological activity.

Pharmacological Effects

  • Antioxidant Activity : Dihydropyridines have been noted for their antioxidant properties. The presence of the fluorophenyl group may enhance this effect by stabilizing free radicals and reducing oxidative stress in cells.
  • Antimicrobial Activity : Research indicates that derivatives of dihydropyridines exhibit significant antimicrobial properties. Compounds similar to 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Properties : Some studies suggest that dihydropyridines can modulate inflammatory responses. The compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Calcium Channel Blockade : Similar compounds are known to act as calcium channel blockers, which can lead to vasodilation and reduced blood pressure.
  • Phosphodiesterase Inhibition : The compound may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent modulation of various signaling pathways involved in inflammation and cellular proliferation .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various dihydropyridine derivatives against common pathogens. The results indicated that compounds with similar structures to 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine showed minimum inhibitory concentrations (MICs) ranging from 0.25 mg/mL to 1 mg/mL against Escherichia coli and Staphylococcus aureus .

Study 2: Anti-inflammatory Effects

In a mouse model of lung inflammation induced by lipopolysaccharide (LPS), a related dihydropyridine derivative demonstrated significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha. The study concluded that these compounds could serve as potential therapeutic agents for inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantReduces oxidative stress
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryInhibits IL-6 and TNF-alpha
Calcium Channel BlockadePotential vasodilatory effectsGeneral Knowledge

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,4-Dihydropyridine Derivatives

Compound Name Substituents (Positions) Key Features Stability/Solubility Biological Relevance Reference
Target Compound
5-Acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
4: 4-Fluorophenyl
5: Acetyl
3: Carboxylic acid
- Enhanced lipophilicity due to fluorine
- Potential for hydrogen bonding (carboxylic acid)
Moderate water solubility (carboxylic acid); possible instability in aqueous environments due to acetyl group Likely calcium channel modulation or anticancer activity (inferred from DHP class)
4-Cyano-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid (Compound 9) 4: Cyano
5: Methoxycarbonyl
3: Carboxylic acid
- Strong electron-withdrawing cyano group
- Esterification at position 5
Poor aqueous stability; prone to decomposition in water Not explicitly stated; structural similarity suggests calcium channel activity
2,6-Dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid 4: 3-Nitrophenyl
5: Methoxycarbonyl
3: Carboxylic acid
- Nitro group enhances electron withdrawal
- Improved enantiomeric resolution using Cinchona alkaloids
Stable in organic solvents; nitro group may reduce metabolic stability Calcium channel blockers (e.g., analog of amlodipine)
Ethyl 5-acetyl-2,6-dimethyl-4-phenyl-1,4-dihydro-3-pyridinecarboxylate 4: Phenyl
5: Acetyl
3: Ethyl ester
- Non-fluorinated phenyl group
- Ester improves lipophilicity
Higher lipophilicity; ester group enhances metabolic stability Cardiovascular activity (inferred from ester derivatives)
4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile 4: 4-Fluorophenyl
3,5: Cyano
- Dual cyano groups increase electron deficiency
- Absence of acetyl/carboxylic acid
Low solubility; high thermal stability Research applications in material science or medicinal chemistry

Key Differences in Substituent Effects

  • Fluorophenyl vs. Nitrophenyl/Unsubstituted Phenyl: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects and improved lipophilicity compared to the stronger electron-withdrawing 3-nitrophenyl group in . Non-fluorinated phenyl derivatives (e.g., ) lack these electronic and solubility modifications .
  • Acetyl vs. Methoxycarbonyl/Cyano: The acetyl group at position 5 offers a balance between electron withdrawal and steric bulk, contrasting with the more polar methoxycarbonyl () or cyano groups (), which may alter binding affinity or metabolic pathways .
  • Carboxylic Acid vs.

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